4-Chloro-5-(1-(4-cyclohexylphenyl)propoxy)-2-ethylpyridazin-3(2H)-one

Description

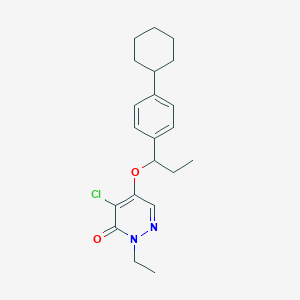

4-Chloro-5-(1-(4-cyclohexylphenyl)propoxy)-2-ethylpyridazin-3(2H)-one is a pyridazinone derivative characterized by the following structural features:

- Position 4: Chloro substituent.

- Position 5: A 1-(4-cyclohexylphenyl)propoxy group, which introduces significant steric bulk and lipophilicity.

- Position 2: Ethyl group, influencing metabolic stability and steric effects.

Properties

CAS No. |

88093-63-4 |

|---|---|

Molecular Formula |

C21H27ClN2O2 |

Molecular Weight |

374.9 g/mol |

IUPAC Name |

4-chloro-5-[1-(4-cyclohexylphenyl)propoxy]-2-ethylpyridazin-3-one |

InChI |

InChI=1S/C21H27ClN2O2/c1-3-18(26-19-14-23-24(4-2)21(25)20(19)22)17-12-10-16(11-13-17)15-8-6-5-7-9-15/h10-15,18H,3-9H2,1-2H3 |

InChI Key |

KXSGKHKFGBNGSY-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CC=C(C=C1)C2CCCCC2)OC3=C(C(=O)N(N=C3)CC)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-(1-(4-cyclohexylphenyl)propoxy)-2-ethylpyridazin-3(2H)-one typically involves multiple steps:

Starting Materials: The synthesis begins with the preparation of the core pyridazinone structure. This can be achieved by reacting ethyl hydrazinecarboxylate with an appropriate diketone under acidic conditions to form the pyridazinone ring.

Alkylation: The 2-ethyl group is introduced through an alkylation reaction, often using ethyl iodide or ethyl bromide in the presence of a strong base like sodium hydride.

Propoxy Substitution: The propoxy group is attached via a nucleophilic substitution reaction, where the pyridazinone is reacted with 1-(4-cyclohexylphenyl)propanol in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or aldehydes.

Reduction: Reduction reactions can target the pyridazinone ring, potentially converting it to a dihydropyridazine derivative.

Substitution: The chlorine atom at the 4-position can be substituted with various nucleophiles, such as amines or thiols, to create a wide range of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as ammonia, primary amines, or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Carboxylic acids or aldehydes.

Reduction: Dihydropyridazine derivatives.

Substitution: Various substituted pyridazinones depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-Chloro-5-(1-(4-cyclohexylphenyl)propoxy)-2-ethylpyridazin-3(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Medicine

Medicinally, compounds of the pyridazinone class have shown promise in treating conditions such as inflammation, cardiovascular diseases, and cancer. Research is ongoing to determine the specific therapeutic potential of this compound.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 4-Chloro-5-(1-(4-cyclohexylphenyl)propoxy)-2-ethylpyridazin-3(2H)-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyridazinone core. This interaction can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis at Key Positions

Pyridazinone derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of the target compound with analogs (Table 1):

Table 1: Structural and Functional Comparison of Pyridazinone Derivatives

*Estimated based on formula C22H27ClN2O2.

Key Observations:

Position 2: The ethyl group in the target compound is less bulky than the 5-bromopentyl () or 3-(trifluoromethyl)phenyl () groups. This may enhance metabolic stability compared to brominated chains but reduce steric hindrance for receptor binding.

Position 5: The 1-(4-cyclohexylphenyl)propoxy group in the target compound is uniquely bulky and hydrophobic, likely enhancing membrane permeability but possibly limiting solubility. In contrast, amino/hydrazino groups () improve hydrogen-bonding capacity, critical for enzyme or receptor targeting. The ethylamino group in ’s compound is associated with α1-adrenergic antagonism, suggesting that polar substituents at position 5 may enhance GPCR activity .

Position 4 :

- All listed compounds retain a chloro group at position 4, indicating its role in electronic stabilization or halogen bonding.

Physicochemical Properties

- Lipophilicity : The cyclohexylphenylpropoxy group in the target compound likely increases logP compared to analogs with smaller substituents (e.g., cyclohexyloxy in ), impacting bioavailability and blood-brain barrier penetration.

- Solubility: Polar groups like amino () or hydrazino () improve aqueous solubility, whereas the target compound’s hydrophobic substituents may necessitate formulation adjustments.

Biological Activity

Overview of 4-Chloro-5-(1-(4-cyclohexylphenyl)propoxy)-2-ethylpyridazin-3(2H)-one

This compound is a synthetic organic compound that belongs to the pyridazine family. It is characterized by a chloro substituent, a propoxy group, and a cyclohexylphenyl moiety, which can influence its biological activity.

Chemical Structure

The molecular formula of the compound is , with a molecular weight of approximately 345.87 g/mol. The structural features include:

- Chloro Group : Enhances lipophilicity and may affect receptor binding.

- Cyclohexylphenyl Group : Provides steric bulk and may interact with various biological targets.

- Pyridazine Core : Known for its pharmacological properties, including anti-inflammatory and analgesic activities.

The biological activity of this compound can be attributed to its interaction with specific receptors or enzymes within biological systems. Similar compounds have been studied for their potential effects on:

- Anti-inflammatory Activity : Pyridazine derivatives often exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes.

- Antioxidant Activity : The presence of electron-donating groups may confer antioxidant properties, protecting cells from oxidative stress.

In Vitro Studies

In vitro studies have indicated that compounds structurally similar to this compound exhibit:

- Cell Viability Effects : Assessed using MTT assays, showing varying degrees of cytotoxicity in cancer cell lines.

- Enzyme Inhibition : Some derivatives have been shown to inhibit specific enzymes involved in inflammatory pathways.

In Vivo Studies

Animal models have been utilized to evaluate the pharmacokinetics and pharmacodynamics of similar compounds. Key findings include:

- Efficacy in Reducing Inflammation : Models of arthritis and other inflammatory conditions demonstrated reduced swelling and pain response.

- Safety Profile : Toxicological assessments indicated acceptable safety margins at therapeutic doses.

Case Studies

-

Case Study 1: Anti-inflammatory Effects

- A study examined the anti-inflammatory effects of a related pyridazine compound in an induced arthritis model in rats. Results showed significant reduction in paw edema compared to controls.

-

Case Study 2: Antioxidant Activity

- Another investigation focused on the antioxidant potential of pyridazine derivatives, demonstrating their ability to scavenge free radicals and reduce lipid peroxidation in vitro.

Data Table

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 345.87 g/mol |

| CAS Number | Not available |

| Anti-inflammatory IC50 | Varies by structure (µM) |

| Cytotoxicity (IC50) | Varies by cell line (µM) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.